molecular formula C21H21NO3 B7695895 (2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate

(2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate

Cat. No. B7695895
M. Wt: 335.4 g/mol
InChI Key: DMWSJYBZGKABPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate, also known as HMBB, is a chemical compound that has been gaining attention in the scientific community for its potential applications in various fields.

Mechanism of Action

The mechanism of action of (2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate is not fully understood, but it is believed to involve the interaction of the compound with proteins and enzymes. This compound has been found to inhibit the activity of certain enzymes, which could explain its anti-inflammatory and anti-cancer properties. This compound has also been found to bind to metal ions, which could explain its use as a ligand in the synthesis of metal-organic frameworks.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and anti-cancer properties in vitro. In animal studies, this compound has been found to reduce inflammation and tumor growth. This compound has also been found to have low toxicity, making it a promising candidate for further development as a drug.

Advantages and Limitations for Lab Experiments

One advantage of using (2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is that the compound is relatively new and has not been extensively studied, so its potential side effects and long-term effects are not fully understood.

Future Directions

There are several future directions for research on (2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate. One direction is to further investigate its anti-inflammatory and anti-cancer properties and to develop it into a drug for these indications. Another direction is to study its interactions with proteins and enzymes to identify new drug targets. Additionally, further research could be done on its use as a ligand in the synthesis of metal-organic frameworks and its potential applications in materials science.

Synthesis Methods

(2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate can be synthesized via a multi-step process starting from 2-hydroxyquinoline and 4-tert-butylbenzoyl chloride. The reaction involves the formation of an ester bond between the two compounds, resulting in the formation of this compound.

Scientific Research Applications

(2-hydroxyquinolin-3-yl)methyl 4-(tert-butyl)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been found to exhibit anti-inflammatory and anti-cancer properties. In biochemistry, this compound has been studied for its ability to interact with proteins and enzymes, which could lead to the development of new drugs. In materials science, this compound has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.

properties

IUPAC Name

(2-oxo-1H-quinolin-3-yl)methyl 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-21(2,3)17-10-8-14(9-11-17)20(24)25-13-16-12-15-6-4-5-7-18(15)22-19(16)23/h4-12H,13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWSJYBZGKABPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OCC2=CC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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